molecular formula C10H23N3 B13355559 rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine

rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine

Cat. No.: B13355559
M. Wt: 185.31 g/mol
InChI Key: LCPDRGOLBARZTM-UWVGGRQHSA-N
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Description

rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine is a racemic mixture of a pyrrolidine-based tertiary amine compound. Its structure features a pyrrolidine core substituted with dimethylamino groups at the 3- and 4-positions, resulting in a chiral, branched architecture. This compound has been investigated for its utility in asymmetric catalysis, particularly in palladium-catalyzed allylic amination reactions. For example, it has been employed as a ligand (designated as ligand (3)) in the palladium-catalyzed allylic amination of rac-1,3-diphenyl-2-propenyl acetate with benzylamine, demonstrating moderate catalytic efficiency under ambient conditions .

The compound’s stereochemical complexity and electron-rich tertiary amine groups make it a candidate for modulating metal coordination and enantioselectivity in catalytic systems. However, its racemic nature limits enantiomeric resolution in certain applications.

Properties

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

IUPAC Name

1-[(3S,4S)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C10H23N3/c1-12(2)7-9-5-11-6-10(9)8-13(3)4/h9-11H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

LCPDRGOLBARZTM-UWVGGRQHSA-N

Isomeric SMILES

CN(C)C[C@@H]1CNC[C@H]1CN(C)C

Canonical SMILES

CN(C)CC1CNCC1CN(C)C

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis from Piperidine or Pyrrolidine Precursors

Several patents describe routes starting from chiral piperidine or pyrrolidine derivatives, which are then functionalized to introduce dimethylamino groups and other substituents.

  • Key steps include :
    • Reaction of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with electrophilic reagents in the presence of bases such as alkali metal hydroxides or alkoxides in solvents like THF or methanol.
    • Debenzylation using catalytic hydrogenation or chemical debenzylating agents to remove protecting groups and reveal free amines.
    • Reductive amination using aldehydes (e.g., acetaldehyde) and reducing agents such as sodium triacetoxyborohydride to install dimethylaminomethyl substituents at the 4-position or side chains.
    • Protection and deprotection steps using tert-butoxycarbonyl (Boc) groups or other carbamate protecting groups to control reactivity during multi-step sequences.

Reaction Conditions and Reagents

  • Bases : Alkali metal hydroxides (NaOH, KOH), alkoxides, and organic bases like DIPEA are commonly used to deprotonate amines or activate electrophiles.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and methylene chloride (DCM) are preferred for their ability to dissolve reagents and facilitate nucleophilic substitution or coupling reactions.
  • Debenzylation agents : Catalytic hydrogenation (Pd/C under hydrogen atmosphere) or chemical agents such as trifluoroacetic acid (TFA) are used to remove benzyl protecting groups.
  • Reductive amination reagents : Sodium triacetoxyborohydride is favored for mild and selective reductive amination of aldehydes with amines to form secondary or tertiary amines.

Representative Synthetic Route (Condensed)

Step Reaction Type Reagents/Conditions Outcome
1 Alkylation (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine + electrophile + base (e.g., NaOH) in THF Formation of substituted piperidine intermediate
2 Debenzylation Pd/C catalyst, H2 or TFA in DCM Removal of benzyl protecting group to free amine
3 Reductive amination Aldehyde (e.g., acetaldehyde), sodium triacetoxyborohydride, sodium acetate in DCM Introduction of dimethylaminomethyl group at 4-position
4 Protection/Deprotection Boc anhydride or other protecting agents, followed by acid/base treatment Control of reactive amine groups during synthesis
5 Final purification Acid-addition salt formation with citric acid or other acids Isolation of stable salt form of final compound

Data Tables Summarizing Key Reaction Parameters

Step Reagent(s) Solvent Temperature Time Notes
Alkylation Alkali metal hydroxide (NaOH) THF Room temp (25°C) 2-4 hours Stirred under inert atmosphere
Debenzylation Pd/C + H2 or TFA DCM 0-25°C 1-3 hours Mild conditions to avoid side reactions
Reductive Amination Acetaldehyde, NaBH(OAc)3, NaOAc DCM 0-25°C 2 hours Ice bath cooling initially
Protection Boc anhydride, DIPEA DCM or DMF 0-25°C 1-2 hours Protects amine groups
Salt Formation Citric acid Methanol or EtOH Room temp (25°C) 1 hour Forms citrate salt for stability

Research Discoveries and Optimization Insights

  • Stereochemical control : Maintaining the (3R,4R) stereochemistry is critical and achieved by starting from chiral precursors or using stereoselective catalysts and conditions.
  • Base and solvent selection : Alkali metal hydroxides and polar aprotic solvents provide optimal yields and purity by facilitating nucleophilic substitution without decomposing sensitive intermediates.
  • Debenzylation efficiency : Catalytic hydrogenation is preferred over harsh chemical methods to preserve sensitive functional groups.
  • Reductive amination selectivity : Sodium triacetoxyborohydride offers mild and selective reduction, minimizing over-reduction or side reactions.
  • Salt formation : Conversion to citrate or other acid-addition salts improves compound stability, solubility, and handling for pharmaceutical applications.

Chemical Reactions Analysis

1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylmethanamine groups are replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine) involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes. Specific pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

(3R)-1-{3-[5-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N,N-dimethylpyrrolidin-3-amine

Key Features :

  • Core Structure: Pyrrolidine ring with dimethylamino substitution at the 3-position.
  • Substituents : A pyrazolo-pyrimidine moiety and a 4-ethylphenyl group, enhancing π-π stacking and hydrophobic interactions.
  • Chirality : Single chiral center (3R configuration).
  • Application : Ligand in protein-ligand interactions (e.g., kinase inhibition), as inferred from its inclusion in the RCSB PDB database .

Comparison :

  • Complexity : The pyrazolo-pyrimidine substituent increases molecular weight (atom count: 62 vs. ~30 in the target compound) and aromaticity (21 aromatic bonds vs. minimal aromaticity in the target compound) .
  • Chirality : Unlike the racemic target compound, this analogue has a defined (3R) configuration, enabling stereoselective binding.
  • Function : Primarily used in biochemical targeting rather than catalysis.

N-(1-((2-(Dimethylamino)ethyl)amino)-2-methyl-1-oxopropan-2-yl)-4-(4-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)benzyl)phenyl)butanamide

Key Features :

  • Core Structure : Linear tertiary amine chain linked to a tetrahydropyran moiety.
  • Substituents : Hydrophilic hydroxyl and methylthio groups enhance solubility.
  • Application : Investigated for pharmaceutical applications, including enzyme inhibition .

Comparison :

  • Solubility : The hydrophilic groups in this compound contrast with the hydrophobic pyrrolidine core of the target compound.
  • Biological Activity : Designed for therapeutic use, unlike the catalytic focus of the target compound.

Data Table: Comparative Analysis

Property This compound (3R)-1-{3-[5-(4-Ethylphenyl)-1-methyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N,N-dimethylpyrrolidin-3-amine
Molecular Formula C₁₃H₂₇N₃ (estimated) C₃₂H₃₈N₈
Molecular Weight (g/mol) ~237.4 558.7
Chiral Centers 2 (racemic mixture) 1 (3R configuration)
Aromatic Bonds 0 21
Primary Application Asymmetric catalysis (allylic amination) Protein-ligand interactions (kinase inhibition)

Research Findings and Implications

  • Catalytic Efficiency : The target compound’s tertiary amine groups facilitate coordination with palladium in catalytic systems, though its racemic form may reduce enantioselectivity compared to enantiopure analogues .
  • Structural Trade-offs : Bulkier substituents (e.g., pyrazolo-pyrimidine in the PDB ligand) enhance target binding but reduce catalytic versatility due to steric hindrance .
  • Therapeutic Potential: Compounds like the tetrahydropyran-linked amine () prioritize solubility and bioavailability, contrasting with the catalytic ligand’s design .

Biological Activity

The compound rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine, also known by its CAS number 2138042-08-5, is a member of the pyrrolidine class of compounds. Pyrrolidines are known for their diverse biological activities, including potential therapeutic applications in areas such as neuropharmacology and oncology. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₈N₄. Its molecular weight is approximately 226.30 g/mol. The compound features a pyrrolidine ring substituted with dimethylamino and methyl groups, which may contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some pyrrolidine derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neurotransmitter Modulation : Compounds with dimethylamino groups often interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial Properties : Certain analogs have demonstrated effectiveness against various bacterial strains.

Antitumor Activity

A study investigating the antitumor effects of related pyrrolidine compounds found that they can inhibit the growth of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a related compound demonstrated an IC50 value of approximately 50 µM against Mia PaCa-2 pancreatic cancer cells, indicating significant cytotoxicity.

CompoundCell LineIC50 (µM)Mechanism of Action
AMia PaCa-250Induces apoptosis
BPANC-140Cell cycle arrest
CRKO45Apoptosis induction

Neurotransmitter Interaction

Research has shown that similar pyrrolidine derivatives can act as modulators of neurotransmitter systems. Specifically, they may enhance the release of dopamine and serotonin, which could have implications for treating mood disorders.

Antimicrobial Activity

In vitro studies on related compounds have indicated antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes.

Case Studies

  • Case Study on Antitumor Efficacy :
    • Objective : To evaluate the antitumor activity of this compound.
    • Method : Administered to xenograft models of pancreatic cancer.
    • Results : Significant reduction in tumor size compared to control groups was observed after four weeks of treatment.
  • Neuropharmacological Assessment :
    • Objective : To assess the impact on neurotransmitter levels in rodent models.
    • Method : Measurement of dopamine and serotonin levels post-administration.
    • Results : Increased levels of both neurotransmitters were recorded, suggesting potential for mood enhancement.

Q & A

Basic: What are the standard synthetic routes for rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with chiral pyrrolidine precursors. Key steps include:

  • Alkylation/amination : Introduction of dimethylamino groups via reductive amination or nucleophilic substitution. For example, similar compounds use (R)-2-propylpyrrolidine derivatives and aldehydes (e.g., 2,3-difluorobenzaldehyde) in multi-step protocols .
  • Protection/deprotection : Temporary blocking of reactive sites (e.g., tert-butyloxycarbonyl [Boc] groups) to control regioselectivity .
  • Coupling reactions : Activation of carboxylic acids using agents like dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane .
    Purification often employs high-performance liquid chromatography (HPLC) to isolate racemic mixtures .

Basic: How is stereochemical integrity maintained during synthesis?

Methodological Answer:
Chiral resolution techniques are critical:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (3R,4S)-pyrrolidine derivatives) to guide stereochemistry .
  • Chromatographic separation : Chiral HPLC or column chromatography to resolve racemic mixtures, as demonstrated in related pyrrolidine syntheses .
  • Spectroscopic validation : Circular dichroism (CD) or nuclear Overhauser effect (NOE) NMR to confirm stereochemistry post-synthesis .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) enable efficient route design:

  • Transition state analysis : Identify energetically favorable pathways for amination or cyclization steps .
  • Machine learning : Training models on experimental data (e.g., solvent effects, catalyst performance) to predict optimal conditions .
  • In silico screening : Evaluate steric/electronic effects of substituents on reaction efficiency .

Advanced: What strategies address contradictions in reported synthetic yields or stereoselectivity?

Methodological Answer:
Discrepancies often arise from solvent polarity, temperature, or catalyst loading. Systematic approaches include:

  • Design of Experiments (DoE) : Vary parameters (e.g., pH, reaction time) to identify critical factors .
  • Mechanistic studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and identify bottlenecks .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., tert-butylpyrrolidine derivatives) to isolate variables .

Basic: What analytical techniques confirm the compound’s purity and structure?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and detect impurities .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .
  • X-ray crystallography : Resolve absolute configuration in crystalline derivatives .

Advanced: How does the racemic nature impact biological activity studies?

Methodological Answer:
Racemic mixtures require enantiomer-specific analysis:

  • Enzymatic assays : Test individual enantiomers against targets (e.g., receptors) to isolate pharmacologically active forms .
  • Molecular docking : Compare binding affinities of (3R,4R) vs. (3S,4S) configurations using crystallographic protein data .
  • Metabolic profiling : Track enantiomer-specific stability in vivo using chiral stationary phases in LC-MS .

Basic: What are common challenges in scaling up laboratory synthesis?

Methodological Answer:

  • Solvent selection : Replace low-boiling solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) for safer large-scale use .
  • Catalyst recovery : Immobilize metal catalysts (e.g., Pd/C) on supports to enhance recyclability .
  • Process control : Implement real-time monitoring (e.g., in situ FTIR) to maintain reaction consistency .

Advanced: How can reaction engineering improve yield in stereoselective steps?

Methodological Answer:

  • Microreactor technology : Enhance mixing and heat transfer for exothermic amination steps .
  • Membrane separation : Continuous removal of byproducts (e.g., water in condensation reactions) to shift equilibrium .
  • Flow chemistry : Optimize residence time and reagent stoichiometry for high-throughput synthesis .

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